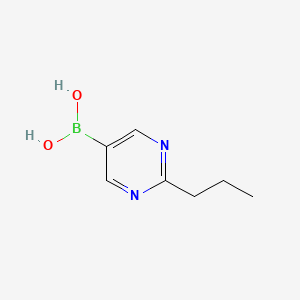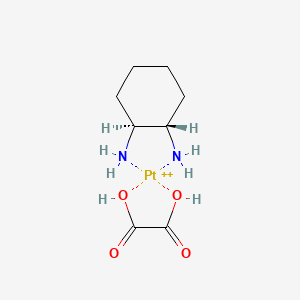
Platinum, (1,2-cyclohexanediamine-N,N')(ethanedioato(2-)-O,O')-, (SP-4-2-(1S-trans))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))-,: is a platinum-based compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is a part of the platinum coordination complexes, which are widely studied for their potential therapeutic properties, especially in cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- involves the coordination of platinum with 1,2-cyclohexanediamine and ethanedioate ligands. The reaction typically occurs under controlled conditions, where platinum salts are reacted with the ligands in an aqueous or organic solvent. The reaction conditions, such as temperature, pH, and reaction time, are optimized to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk, ensuring high purity and yield. The industrial methods also incorporate purification steps such as crystallization and filtration to obtain the final product.
化学反应分析
Types of Reactions: Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state complexes.
Reduction: It can also be reduced to lower oxidation state complexes using reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of other ligands such as chloride or ammonia under controlled pH and temperature.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions produce lower oxidation state complexes.
科学研究应用
Chemistry: In chemistry, this compound is studied for its coordination chemistry and the unique properties of platinum complexes. It serves as a model compound for understanding the behavior of platinum in various chemical environments.
Biology: In biological research, the compound is investigated for its interactions with biomolecules such as DNA and proteins. These studies help in understanding the biological activity and potential therapeutic applications of platinum complexes.
Medicine: The most significant application of this compound is in medicine, particularly in cancer treatment. Platinum-based drugs, including this compound, are used in chemotherapy to treat various types of cancer. They work by binding to DNA and disrupting the replication process, leading to cell death.
Industry: In the industrial sector, this compound is used in the development of catalysts for various chemical reactions. Its unique properties make it suitable for catalytic applications in organic synthesis and environmental remediation.
作用机制
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- involves its interaction with DNA. The compound binds to the DNA strands, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. The molecular targets include the DNA bases, and the pathways involved are related to the DNA damage response and repair mechanisms.
相似化合物的比较
Cisplatin: Another platinum-based drug used in chemotherapy. It has a similar mechanism of action but different ligands.
Carboplatin: A derivative of cisplatin with a different ligand structure, offering a different toxicity profile.
Oxaliplatin: A platinum-based drug with a different ligand structure, used in the treatment of colorectal cancer.
Uniqueness: Platinum, (1,2-cyclohexanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (SP-4-2-(1S-trans))- is unique due to its specific ligand structure, which provides distinct chemical and biological properties. Its unique coordination environment allows for specific interactions with biological targets, making it a valuable compound in both research and therapeutic applications.
属性
分子式 |
C8H16N2O4Pt+2 |
|---|---|
分子量 |
399.31 g/mol |
IUPAC 名称 |
(1S,2S)-cyclohexane-1,2-diamine;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/t5-,6-;;/m0../s1 |
InChI 键 |
ZROHGHOFXNOHSO-USPAICOZSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)N)N.C(=O)(C(=O)O)O.[Pt+2] |
规范 SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


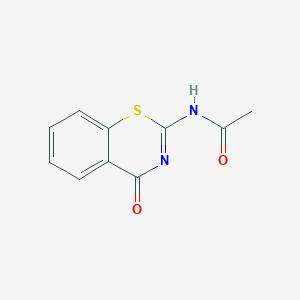

![4-fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B14085565.png)
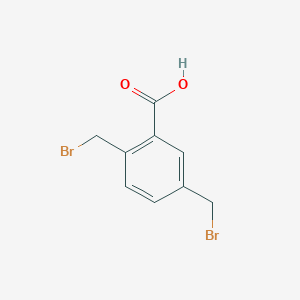
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085576.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14085578.png)
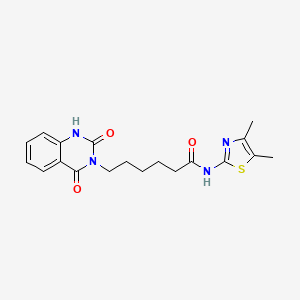
![(2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B14085596.png)
![5-(4-chlorophenyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14085600.png)
![3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole](/img/structure/B14085628.png)
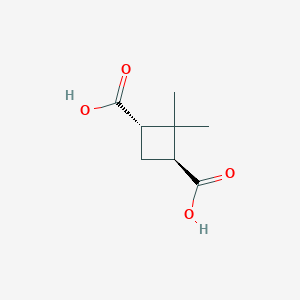
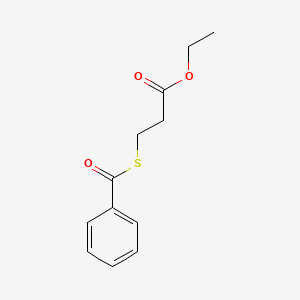
![2-(6-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085636.png)
